Cas no 393565-04-3 (N-5-({(4-ethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide)

N-5-({(4-ethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide structure
393565-04-3 structure
Product Name:N-5-({(4-ethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide
CAS No:393565-04-3
MF:C18H24N4O3S2
MW:408.538161277771
CID:5920349
PubChem ID:3586067
Update Time:2025-10-12

N-5-({(4-ethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide Chemical and Physical Properties

Names and Identifiers

    • Butanamide, N-[5-[[2-[(4-ethoxyphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-2-ethyl-
    • Oprea1_701773
    • F0509-0282
    • N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
    • N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
    • SR-01000006525
    • 393565-04-3
    • SR-01000006525-1
    • N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide
    • AKOS024579186
    • N-5-({(4-ethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide
    • Inchi: 1S/C18H24N4O3S2/c1-4-12(5-2)16(24)20-17-21-22-18(27-17)26-11-15(23)19-13-7-9-14(10-8-13)25-6-3/h7-10,12H,4-6,11H2,1-3H3,(H,19,23)(H,20,21,24)
    • InChI Key: LCRQLOVZNBIIBJ-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(SCC(NC2=CC=C(OCC)C=C2)=O)S1)(=O)C(CC)CC

Computed Properties

  • Exact Mass: 408.12898299g/mol
  • Monoisotopic Mass: 408.12898299g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 10
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 147Ų

Experimental Properties

  • Density: 1.28±0.1 g/cm3(Predicted)
  • pka: 8.85±0.50(Predicted)

N-5-({(4-ethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide Pricemore >>

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N-5-({(4-ethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide Related Literature

Additional information on N-5-({(4-ethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide

Comprehensive Overview of N-5-({(4-ethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide (CAS No. 393565-04-3)

The compound N-5-({(4-ethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide (CAS No. 393565-04-3) is a structurally complex molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. Its unique thiadiazole core, combined with an ethoxy phenyl moiety, makes it a promising candidate for various applications, including drug development and biochemical studies. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with specific biological targets.

In recent years, the demand for novel heterocyclic compounds like N-5-({(4-ethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide has surged, driven by advancements in high-throughput screening and computational drug design. This compound's sulfanyl and carbamoyl functional groups contribute to its versatility, enabling it to participate in diverse chemical reactions. Such properties are critical for developing small-molecule inhibitors or modulators targeting enzymes and receptors implicated in disease pathways.

The synthesis of CAS No. 393565-04-3 involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Key steps include the formation of the 1,3,4-thiadiazole ring and subsequent functionalization with the ethylbutanamide side chain. Researchers emphasize the importance of green chemistry principles in its production, aligning with global trends toward sustainable and environmentally friendly synthetic methods.

From a pharmacological perspective, N-5-({(4-ethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide has shown promise in preliminary studies for its anti-inflammatory and antioxidant properties. These findings are particularly relevant given the rising prevalence of chronic inflammatory conditions and oxidative stress-related disorders. The compound's mechanism of action is thought to involve the modulation of redox signaling pathways, a hot topic in current biomedical research.

Another area of interest is the compound's potential role in cancer therapeutics. Early-stage investigations suggest that its thiadiazole derivatives may exhibit cytotoxic effects against certain cancer cell lines. This aligns with the growing focus on targeted therapy and the search for molecules with selective toxicity toward malignant cells. However, further in vivo and clinical trials are necessary to validate these observations.

In the context of drug discovery, CAS No. 393565-04-3 represents a valuable lead compound for structure-activity relationship (SAR) studies. Medicinal chemists are exploring modifications to its ethylbutanamide or ethoxyphenyl segments to enhance bioavailability and reduce off-target effects. Such efforts are crucial for overcoming challenges like drug resistance and improving therapeutic efficacy.

Beyond its biomedical applications, N-5-({(4-ethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide is also studied for its material science potential. Its robust molecular framework and ability to form stable complexes with metals make it a candidate for developing functional materials, such as sensors or catalysts. This interdisciplinary appeal underscores the compound's versatility and broad utility.

As research into CAS No. 393565-04-3 continues, collaborations between academia and industry are expected to accelerate its translation into practical applications. Key challenges include optimizing synthetic routes, improving scalability, and addressing regulatory requirements. Nonetheless, the compound's unique attributes position it as a noteworthy subject in modern chemical and pharmaceutical sciences.

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